![molecular formula C4H4N6S B13091531 Thiadiazolo[5,4-d]pyrimidine-5,7-diamine CAS No. 59886-09-8](/img/structure/B13091531.png)
Thiadiazolo[5,4-d]pyrimidine-5,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a thiadiazole ring with a pyrimidine ring, resulting in a molecule with diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine typically involves the reaction of hydrazonoyl halides with various thiocyanates or thiosemicarbazides under controlled conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of [1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3,4]Thiadiazole: Known for its antimicrobial and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrimidine: Exhibits antitumor, antimalarial, and anti-inflammatory properties.
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Used in the design of liquid crystals and organic electronic materials.
Uniqueness
[1,2,3]Thiadiazolo[5,4-d]pyrimidine-5,7-diamine stands out due to its unique combination of a thiadiazole and pyrimidine ring, which imparts a distinct set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59886-09-8 |
|---|---|
Molekularformel |
C4H4N6S |
Molekulargewicht |
168.18 g/mol |
IUPAC-Name |
thiadiazolo[5,4-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(11-10-9-1)8-4(6)7-2/h(H4,5,6,7,8) |
InChI-Schlüssel |
AOTSGXXFCSZIRR-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(N=C(N=C1SN=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
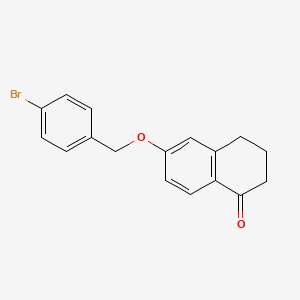
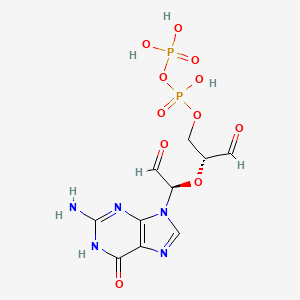

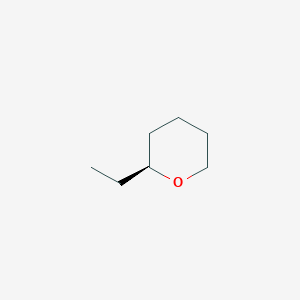
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)



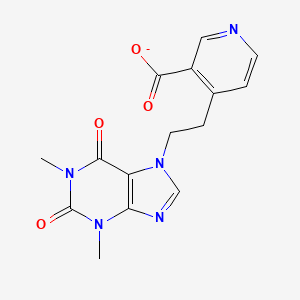
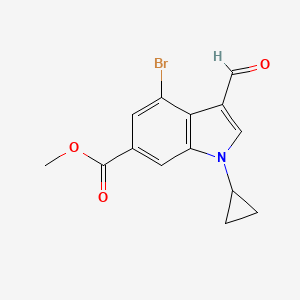
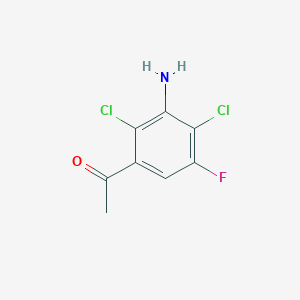
![4-[2-(Methylamino)ethoxy]phenol](/img/structure/B13091527.png)
